4-[(3,4-DIMETHOXYPHENYL)AMINO]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE
CAS No.:
Cat. No.: VC13281867
Molecular Formula: C20H18N4O2S
Molecular Weight: 378.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H18N4O2S |
|---|---|
| Molecular Weight | 378.4 g/mol |
| IUPAC Name | 4-(3,4-dimethoxyanilino)-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile |
| Standard InChI | InChI=1S/C20H18N4O2S/c1-25-16-10-9-14(11-17(16)26-2)22-19-15(12-21)18(23-20(24-19)27-3)13-7-5-4-6-8-13/h4-11H,1-3H3,(H,22,23,24) |
| Standard InChI Key | WFJIGBPHXGMBBC-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)NC2=NC(=NC(=C2C#N)C3=CC=CC=C3)SC)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)NC2=NC(=NC(=C2C#N)C3=CC=CC=C3)SC)OC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s systematic IUPAC name, 4-(3,4-dimethoxyanilino)-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile, reflects its intricate substitution pattern. Its molecular formula is C₂₀H₁₈N₄O₂S, with a molecular weight of 378.4 g/mol. The pyrimidine ring is functionalized at the 2-, 4-, 5-, and 6-positions:
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Position 2: Methylsulfanyl (-SMe) group, enhancing lipophilicity.
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Position 4: 3,4-Dimethoxyphenylamino group, contributing to hydrogen-bonding potential.
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Position 5: Carbonitrile (-C≡N), a polar group influencing electronic properties.
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Position 6: Phenyl ring, providing aromatic stacking interactions.
The SMILES notation (COC1=C(C=C(C=C1)NC2=NC(=NC(=C2C#N)C3=CC=CC=C3)SC)OC) and InChIKey (WFJIGBPHXGMBBC-UHFFFAOYSA-N) further validate its structural identity.
Physicochemical Properties
Key physicochemical parameters include:
These properties position the compound as a promising candidate for oral bioavailability, though its logSw value (-4.28) indicates limited aqueous solubility, a common challenge for pyrimidine derivatives.
Synthesis and Availability
Synthetic Pathways
While explicit synthetic details are scarce, the compound is likely synthesized through cyclocondensation or nucleophilic substitution reactions. A proposed route involves:
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Pyrimidine Core Formation: Condensation of thiourea derivatives with β-diketones or malononitrile.
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Functionalization: Sequential introduction of substituents via:
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Methylsulfanyl Group: Reaction with methylthiolate.
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3,4-Dimethoxyphenylamino Group: Buchwald-Hartwig amination.
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Phenyl Ring: Suzuki-Miyaura coupling.
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Comparative Analysis with Structural Analogs
The table below contrasts this compound with related pyrimidine derivatives:
Future Research Directions
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